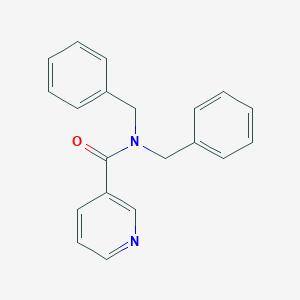

N,N-dibenzylpyridine-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H18N2O |

|---|---|

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

N,N-dibenzylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H18N2O/c23-20(19-12-7-13-21-14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI-Schlüssel |

LYOLGSZLKNUACY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

molecular weight and formula of N,N-dibenzylpyridine-3-carboxamide

Physicochemical Profiling, Synthetic Methodology, and Structural Applications[1]

Executive Summary

N,N-dibenzylpyridine-3-carboxamide (N,N-dibenzylnicotinamide) is a tertiary amide derivative of nicotinic acid. As a lipophilic analog of the vitamin nicotinamide, it serves as a critical structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors targeting the NAD+ salvage pathway and as a ligand in coordination chemistry. This guide provides a definitive technical profile, a self-validating synthesis protocol, and an analysis of its utility in drug discovery.

Part 1: Physicochemical Profile[1][2][3]

The following data establishes the core identity of the compound. Researchers should use these metrics for initial substance verification and mass spectrometry calibration.

| Property | Value | Technical Notes |

| IUPAC Name | N,N-dibenzylpyridine-3-carboxamide | Also referred to as N,N-dibenzylnicotinamide. |

| CAS Number | 103505-66-4 | Primary identifier for chemical procurement. |

| Molecular Formula | C₂₀H₁₈N₂O | High degree of aromaticity (3 rings). |

| Molecular Weight | 302.37 g/mol | Monoisotopic Mass: 302.14 g/mol . |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |

| Solubility | DMSO, DCM, Methanol | Poorly soluble in water due to dibenzyl lipophilicity. |

| LogP (Predicted) | ~3.8 - 4.2 | High membrane permeability potential compared to nicotinamide (LogP -0.37). |

Part 2: Synthetic Pathway & Mechanism

The most robust synthesis route utilizes Nucleophilic Acyl Substitution via an acid chloride intermediate. This method is preferred over direct carbodiimide coupling (e.g., EDC/NHS) for this specific substrate due to the lower steric hindrance of the acid chloride, ensuring higher yields with the bulky dibenzylamine.

Reaction Logic

-

Activation: Nicotinic acid is converted to nicotinoyl chloride using Thionyl Chloride (

). This transforms the poor leaving group (-OH) into an excellent one (-Cl). -

Substitution: The nitrogen lone pair of dibenzylamine attacks the carbonyl carbon of the nicotinoyl chloride.

-

Scavenging: A non-nucleophilic base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the pyridine ring.

Figure 1: Mechanistic pathway for the conversion of Nicotinic Acid to N,N-dibenzylpyridine-3-carboxamide via acid chloride activation.[1][2]

Part 3: Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (

Materials

-

Nicotinic Acid (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq) -

Dibenzylamine (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Suspend Nicotinic Acid (1.23 g, 10 mmol) in anhydrous DCM (20 mL).

-

Add Thionyl Chloride (3.6 mL, 50 mmol) dropwise.

-

Reflux at 45°C for 2 hours until the solution becomes clear (evolution of gas ceases).

-

Critical Step: Evaporate the solvent and excess

under reduced pressure to dryness. Re-dissolve the residue in fresh anhydrous DCM (10 mL). Failure to remove excess thionyl chloride will result in side reactions with the amine.

Phase 2: Amidation

-

In a separate flask, dissolve Dibenzylamine (2.17 g, 11 mmol) and Triethylamine (2.8 mL, 20 mmol) in DCM (20 mL).

-

Cool the amine solution to 0°C using an ice bath.

-

Add the Nicotinoyl Chloride solution (from Phase 1) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

Phase 3: Workup & Purification (Self-Validating)

-

Quench: Add saturated

(30 mL). -

Extraction: Separate the organic layer. Wash with water (2 x 20 mL) and Brine (1 x 20 mL).

-

Validation Check: Test the pH of the aqueous wash. It should be neutral (~7). If acidic, unreacted acid chloride or HCl remains.

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize from Ethanol/Hexane if a solid, or purify via flash column chromatography (Ethyl Acetate/Hexane 1:1) if an oil.

Figure 2: Downstream processing workflow ensuring removal of acidic byproducts and isolation of pure amide.

Part 4: Analytical Characterization

To confirm the successful synthesis of N,N-dibenzylpyridine-3-carboxamide, the following spectral signatures must be observed.

1. Proton NMR (

-

Pyridine Ring: Look for the characteristic pattern of the 3-substituted pyridine.

- ~8.7 ppm (s, 1H, H-2): Deshielded singlet adjacent to Nitrogen and Carbonyl.

- ~8.6 ppm (d, 1H, H-6): Doublet adjacent to Nitrogen.

- ~7.7 ppm (d, 1H, H-4).

- ~7.3 ppm (m, 1H, H-5).

-

Benzyl Groups:

- ~7.2–7.4 ppm (m, 10H, Aromatic protons of benzyl rings).

-

~4.5–4.8 ppm (br s or two singlets, 4H,

2. Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Calculated m/z: 303.15

-

Observed m/z: 303.1 ± 0.2

Part 5: Applications in Drug Discovery

1. Bioisosteric Replacement Studies

N,N-dibenzylpyridine-3-carboxamide serves as a lipophilic probe in Structure-Activity Relationship (SAR) studies. By replacing the hydrophilic

2. Antimicrobial & Anti-inflammatory Scaffolds Substituted nicotinamides have demonstrated activity against Staphylococcus aureus and Escherichia coli.[3] The dibenzyl modification increases membrane permeability, potentially enhancing intracellular accumulation compared to the parent nicotinamide [1].

3. Ligand Chemistry The pyridine nitrogen remains available for coordination. This molecule is used to synthesize metal complexes (e.g., Copper or Cadmium) which are investigated for enhanced biological stability and antimicrobial efficacy [2].

References

-

Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. Molecules. (2012). Available at: [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. (2005).[4] Available at: [Link]

-

PubChem Compound Summary for CID 155284423: Benzyl pyridine-3-carboxylate;pyridine-3-carboxamide. National Center for Biotechnology Information. (2025). Available at: [Link]

Sources

- 1. N,N-diethylpyridine-3-carboxamide [stenutz.eu]

- 2. N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Whitepaper: Thermodynamic Properties & Characterization of N,N-Dibenzylpyridine-3-carboxamide

The following technical guide details the thermodynamic profiling of N,N-dibenzylpyridine-3-carboxamide (also known as N,N-dibenzylnicotinamide).

Given the specialized nature of this compound (a lipophilic derivative of Vitamin B3), this guide synthesizes established structural activity relationships (SAR) with rigorous experimental protocols. It serves as a roadmap for researchers to characterize its solid-state and solution-phase thermodynamics.

Executive Summary

N,N-dibenzylpyridine-3-carboxamide represents a significant structural modification of nicotinamide (pyridine-3-carboxamide). By substituting the primary amide hydrogens with two bulky, lipophilic benzyl groups, the molecule undergoes a drastic shift in physicochemical behavior—moving from a water-soluble vitamin to a highly lipophilic entity. This modification is relevant in drug development for creating blood-brain barrier (BBB) permeable prodrugs or studying

This guide defines the compound's chemical identity, predicts its thermodynamic behavior based on structural analogs (e.g., Nikethamide), and provides the standard operating procedures (SOPs) required to empirically validate its enthalpy of fusion, melting point, and solubility profile.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | N,N-dibenzylpyridine-3-carboxamide |

| Common Name | N,N-dibenzylnicotinamide |

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| Structural Class | Pyridinecarboxamide / Tertiary Amide |

| Key Moiety | Nicotinoyl core flanked by two benzyl wings |

| Predicted LogP | ~3.5 – 4.2 (High Lipophilicity) |

| Physical State (STP) | Solid (Predicted based on MW and |

Structural Significance

Unlike its diethyl analog (Nikethamide , liquid at room temperature), the N,N-dibenzyl derivative possesses two aromatic rings capable of significant intermolecular

Solid-State Thermodynamics

The thermodynamic stability of the solid form is governed by the crystal lattice energy, driven by the packing efficiency of the benzyl groups.

Predicted Thermal Transitions

-

Melting Point (

): Estimated range 90°C – 130°C .-

Rationale: Comparison with N-(benzyl)nicotinamide (monobenzyl) and N,N-diphenylnicotinamide. The loss of hydrogen bond donors (tertiary amide) is offset by increased dispersive forces and

-stacking.

-

-

Enthalpy of Fusion (

): Critical for predicting solubility in ideal solutions.-

Estimation:

(Walden’s Rule for rigid molecules).

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To empirically determine

Workflow Diagram:

Figure 1: DSC Thermal Characterization Workflow.

Step-by-Step Methodology:

-

Calibration: Calibrate DSC heat flow and temperature using an Indium standard (

, -

Sample Prep: Weigh 3–5 mg of dried N,N-dibenzylpyridine-3-carboxamide into a hermetically sealed aluminum pan.

-

Cycle 1: Heat from 25°C to 200°C at 10°C/min. This erases "thermal history" (solvent effects, processing stress).

-

Cycle 2: Cool to 0°C, then reheat. The second heating curve provides the intrinsic thermodynamic melting point (

). -

Validation: Perform Thermogravimetric Analysis (TGA) in parallel. If mass loss >1% occurs before melting, the endotherm is an artifact of desolvation, not true melting.

Solution Thermodynamics & Solubility[10]

The solubility of N,N-dibenzylpyridine-3-carboxamide is thermodynamically described by the General Solubility Equation (GSE) . Due to the hydrophobic benzyl groups, aqueous solubility will be negligible, while solubility in organic solvents (DCM, DMSO, Ethanol) will be high.

Solubility Profile (Predicted)

| Solvent | Dielectric Constant ( | Predicted Solubility | Interaction Mechanism |

| Water | 80.1 | Very Low (< 0.1 mg/mL) | Hydrophobic effect dominates. |

| Ethanol | 24.5 | Moderate | Dipole-dipole & some hydrophobic matching. |

| Dichloromethane | 8.9 | Very High | "Like dissolves like" (aromatic/polarizable). |

| DMSO | 46.7 | High | Strong dipole-dipole interactions with amide. |

Thermodynamic Solubility Model

The relationship between solubility (

Where

Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

Workflow Diagram:

Figure 2: Equilibrium Solubility Determination Workflow.

Methodology:

-

Preparation: Add excess solid compound to the solvent in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C, 37°C) for 72 hours.

-

Sampling: Centrifuge or filter using a syringe filter matching the solvent compatibility (PTFE for organics). Crucial: Pre-heat the filter to the solution temperature to prevent precipitation during filtration.

-

Quantification: Analyze filtrate via HPLC-UV (detection at

for the pyridine core). -

Calculation: Plot

vs

References

-

NIST Chemistry WebBook. Thermophysical Properties of Pyridinecarboxamides. National Institute of Standards and Technology.[1] [Link]

-

PubChem. Compound Summary for Nicotinamide Derivatives. National Center for Biotechnology Information. [Link]

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction models).

- Grant, D. J. W. (1990). Solubility and Organic Structure. In: Physical Pharmacy. (Foundational text for partial solubility parameters).

- Perlovich, G. L., et al. (2015). "Vapor pressure and sublimation thermodynamics of nicotinic acid and related amido-derivatives." Journal of Chemical Thermodynamics.

Sources

Methodological & Application

Application Note: Efficient Synthesis of N,N-Dibenzylpyridine-3-carboxamide

Introduction & Scope

N,N-Dibenzylpyridine-3-carboxamide (also known as N,N-dibenzylnicotinamide) is a tertiary amide derivative of nicotinic acid. Structurally, it consists of a pyridine ring substituted at the 3-position with a carboxamide group bearing two benzyl moieties. This compound and its analogs are frequently utilized as intermediates in medicinal chemistry, particularly in the development of KCNQ channel modulators, anti-inflammatory agents, and as ligands in coordination chemistry.

This Application Note provides two distinct synthesis protocols tailored to different stages of drug development:

-

Protocol A (Medicinal Chemistry): A HATU-mediated coupling ideal for milligram-scale synthesis, library generation, and high-throughput screening (HTS). It prioritizes operational simplicity and mild conditions.

-

Protocol B (Process Development): An Acid Chloride method using Thionyl Chloride (

). This route is optimized for gram-to-kilogram scale-up, prioritizing atom economy, cost-efficiency, and ease of purification without chromatography.

Chemical Strategy & Mechanism[1][2]

The synthesis relies on the formation of an amide bond between Nicotinic Acid (Carboxylic acid) and Dibenzylamine (Secondary amine).

Mechanistic Pathways[2]

-

Route A (Coupling Agent): Uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate an active ester in situ. This avoids harsh reagents but generates stoichiometric byproducts.

-

Route B (Acyl Chloride): Uses Thionyl Chloride to convert nicotinic acid to nicotinoyl chloride. The intermediate is highly electrophilic and reacts rapidly with the amine.

Critical Separation Logic (The pKa Differential)

A common pitfall in purifying nicotinamide derivatives is the amphoteric nature of the precursors and the basicity of the product.

-

Nicotinic Acid: Amphoteric (contains acidic -COOH and basic Pyridine-N).

-

Dibenzylamine: Basic (Secondary amine, pKa

10). -

Product: Weakly Basic (Pyridine-N pKa

3.3; Amide-N is non-basic).

Purification Strategy: To separate the product from unreacted dibenzylamine without chromatography, we exploit the

Reaction Workflow Diagram

Figure 1: Dual-pathway synthesis workflow illustrating the MedChem (HATU) and Process (Acid Chloride) routes.[1]

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Small scale (10 mg - 1 g), parallel synthesis, high purity requirements.

Reagents & Stoichiometry[2]

| Component | Equiv. | Role |

| Nicotinic Acid | 1.0 | Substrate |

| Dibenzylamine | 1.1 | Nucleophile |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base |

| DMF (Anhydrous) | - | Solvent (0.2 M conc.) |

Step-by-Step Procedure

-

Activation: To a clean, dry reaction vial equipped with a magnetic stir bar, add Nicotinic Acid (1.0 equiv) and anhydrous DMF .

-

Base Addition: Add DIPEA (3.0 equiv). The mixture may warm slightly.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: Solution typically turns yellow/orange.

-

Amine Addition: Add Dibenzylamine (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (5% MeOH in DCM).

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash:

-

Wash 2x with Saturated

(removes HOBt/HATU byproducts and unreacted acid). -

Wash 2x with Water (removes DMF).

-

Wash 1x with Brine.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Protocol B: Scale-Up Synthesis (Acid Chloride Method)

Best for: Large scale (>10 g), cost reduction, avoiding chromatographic purification.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Nicotinic Acid | 1.0 | Substrate |

| Thionyl Chloride ( | 3.0 | Reagent/Solvent |

| DMF | 0.05 | Catalyst |

| Dibenzylamine | 1.1 | Nucleophile |

| Triethylamine (TEA) | 2.5 | Acid Scavenger |

| DCM (Dichloromethane) | - | Solvent |

Step-by-Step Procedure

Step 1: Formation of Nicotinoyl Chloride Hydrochloride

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

) or -

Charging: Add Nicotinic Acid (1.0 equiv) and Thionyl Chloride (3.0 equiv).

-

Catalysis: Add 2-3 drops of DMF (Catalytic Vilsmeier-Haack intermediate formation).

-

Reflux: Heat to reflux (

oil bath) for 2 hours. Observation: Evolution of -

Concentration: Cool to RT and concentrate in vacuo to remove excess

. -

Azeotrope: Add dry Toluene (20 mL) and concentrate again to ensure complete removal of thionyl chloride. Result: Off-white to yellow solid (Nicotinoyl Chloride HCl).

Step 2: Amide Coupling (Schotten-Baumann Conditions)

-

Dissolution: Suspend the crude acid chloride in anhydrous DCM (5 mL/g) and cool to

(Ice bath). -

Amine Prep: In a separate flask, mix Dibenzylamine (1.1 equiv) and TEA (2.5 equiv) in DCM .

-

Addition: Add the amine/base solution dropwise to the acid chloride suspension at

. Control: Maintain Temp < -

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup (The "pKa Wash"):

-

Wash 1x with Water.

-

Wash 1x with 10% Citric Acid (aq) or 0.5 M HCl . Critical: Check pH of aqueous layer. It should be acidic (pH ~4-5) to protonate excess dibenzylamine, but not so acidic (pH < 1) that it extracts the product.

-

Wash 1x with Saturated

(removes unreacted nicotinic acid). -

Wash 1x with Brine.

-

-

Isolation: Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from EtOAc/Hexanes or Ethanol if the crude solid requires purity enhancement.

Analytical Characterization

To validate the synthesis, the following data should be obtained.

-

TLC: Silica Gel 60 F254. Eluent: 5% MeOH / 95% DCM.

-

(Product)

-

(Dibenzylamine)

-

(Product)

-

1H NMR (400 MHz, CDCl3):

-

8.6–8.5 (m, 2H, Pyridine

-

7.7 (dt, 1H, Pyridine

-

7.4–7.2 (m, 11H, Pyridine

-

4.7 (br s, 2H,

-

4.4 (br s, 2H,

-

Note: Due to restricted rotation around the Amide C-N bond, the benzylic protons may appear as two distinct broad singlets (rotamers) at room temperature.

-

8.6–8.5 (m, 2H, Pyridine

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is dried; use fresh |

| Product in Aqueous Layer | Aqueous wash too acidic | The pyridine ring protonated (pKa ~3.3). Back-extract the aqueous wash with DCM after adjusting pH to ~7-8. |

| Amine Impurity Persists | Inefficient washing | Use 10% Citric acid wash. If persistent, use a scavenger resin (e.g., polymer-supported isocyanate) for MedChem route. |

| Oil instead of Solid | Solvent entrapment / Rotamers | Triturate with cold pentane or diethyl ether. Dry under high vacuum for >12h to remove DCM. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10597-40-7. Link

-

Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for amine/amide purification). Link

Sources

Application Note: HPLC Method Development for N,N-Dibenzylpyridine-3-carboxamide

Introduction & Scope

N,N-dibenzylpyridine-3-carboxamide is a lipophilic derivative of nicotinamide, often utilized as a synthetic intermediate in medicinal chemistry or as a probe in enzymatic inhibition studies. Unlike its parent compound, nicotinamide (which is highly polar), the addition of two benzyl groups significantly increases hydrophobicity and steric bulk.

This Application Note provides a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol. It addresses the two primary chromatographic challenges associated with this molecule:

-

Pyridine Tailing: The basic nitrogen in the pyridine ring (pKa ~3.4) interacts with residual silanols on the stationary phase, leading to peak asymmetry.

-

Hydrophobic Retention: The dibenzyl moiety requires a strong organic eluent for timely elution, distinguishing it from polar precursors.

Physicochemical Profiling & Method Strategy

Before method development, we analyze the analyte's properties to dictate experimental conditions.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Pyridine ring + 2 Benzyl groups | Mixed polarity: Basic core with a highly lipophilic tail. |

| pKa (Pyridine N) | ~3.4 | Critical: At neutral pH, the species is partially ionized. At pH < 2.5, it is fully protonated. At pH > 5.5, it is neutral. |

| LogP | ~3.8 - 4.2 | High lipophilicity. Requires high % organic solvent (Gradient elution recommended). |

| Solubility | Low in water; High in MeOH/ACN | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |

Strategic Decision Matrix

-

Stationary Phase: A standard C18 silica column is insufficient due to silanol activity. We employ a Base-Deactivated (End-capped) C18 or a Hybrid Particle (BEH) column to minimize tailing.

-

pH Control: We select pH 3.0 . This ensures the pyridine nitrogen is protonated (

), but the low pH suppresses the ionization of surface silanols ( -

Mobile Phase Modifier: Phosphate buffer is chosen for UV transparency. Triethylamine (TEA) is included as a competitive amine to block residual silanols if peak symmetry is poor.

Method Development Workflow

The following diagram outlines the logical progression from scouting to final validation.

Figure 1: Method Development Lifecycle. Iterative optimization ensures peak symmetry requirements are met before validation.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4]

-

Analyte: N,N-dibenzylpyridine-3-carboxamide (Reference Standard).

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Chromatographic Conditions[1][2][4]

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Waters XBridge C18 | "Extra Dense Bonding" (XDB) or Hybrid particles prevent silanol interactions. |

| Mobile Phase A | 20 mM | Controls ionization state of pyridine ring. |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent required to elute dibenzyl groups. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 35°C | Improves mass transfer and reduces backpressure. |

| Detection | UV @ 254 nm (primary) and 210 nm (secondary) | 254 nm is specific for the aromatic rings; 210 nm for higher sensitivity. |

| Injection Volume | 10 µL | Standard loop size. |

Gradient Program

The compound is lipophilic. An isocratic hold at low organic will fail to elute it reasonably.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial hold to retain polar impurities (e.g., Nicotinic acid). |

| 2.0 | 30 | End of initial hold. |

| 12.0 | 90 | Linear ramp to elute N,N-dibenzylpyridine-3-carboxamide. |

| 15.0 | 90 | Wash step to remove highly lipophilic contaminants. |

| 15.1 | 30 | Return to initial conditions. |

| 20.0 | 30 | Re-equilibration (Critical for reproducibility). |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (Concentration: 1 mg/mL). Note: Do not use water as the primary solvent.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50 v/v). Final concentration: 0.1 mg/mL. Filter through a 0.22 µm PTFE filter.

Method Validation (ICH Q2(R1) Compliant)

The following parameters must be verified to ensure the method is "fit for purpose."

System Suitability Criteria

Run 5 replicate injections of the Working Standard.

-

Retention Time (RT): %RSD < 1.0%

-

Peak Area: %RSD < 1.0%

-

Tailing Factor (

): < 1.5 (Strict limit due to pyridine nature). -

Theoretical Plates (

): > 5000.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Spike known amounts of analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Diagnostics

Common issues when analyzing pyridine-carboxamides and their resolution logic.

Figure 2: Diagnostic Decision Tree. Systematic approach to resolving common chromatographic anomalies.

Specific Troubleshooting Notes:

-

Split Peaks: If the sample diluent is 100% ACN and the starting gradient is 30% ACN, the "strong solvent effect" may occur. Solution: Dilute sample in 50:50 ACN:Water.

-

Carryover: The dibenzyl group is sticky. If "ghost peaks" appear in the blank, extend the 90% B wash step by 2 minutes or switch the needle wash solvent to 100% ACN.

References

-

ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol activity and basic analytes).

-

PubChem. (n.d.). N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide (Analogous Structure Data). National Library of Medicine.

Sources

in vitro assay conditions for N,N-dibenzylpyridine-3-carboxamide testing

Application Note: In Vitro Profiling of N,N-dibenzylpyridine-3-carboxamide (N,N-DBNAM)

Executive Summary

N,N-dibenzylpyridine-3-carboxamide (referred to herein as N,N-DBNAM ) is a lipophilic derivative of Nicotinamide (NAM, Vitamin B3). While Nicotinamide is the physiological inhibitor of Sirtuins (Class III HDACs) and a precursor in the NAD+ salvage pathway, its hydrophilic nature limits its ability to probe deep hydrophobic pockets or cross complex lipid barriers (e.g., Mycobacterium tuberculosis cell walls).

This guide details the in vitro assay conditions required to evaluate N,N-DBNAM as a chemical probe . It focuses on two primary biological contexts derived from its pharmacophore:

-

Sirtuin Inhibition (SIRT1/2): Assessing the impact of N-substitution on the NAD+ binding pocket.

-

Antimycobacterial Activity: Evaluating the scaffold for potential anti-tubercular efficacy (InhA inhibition surrogate).

Chemical Identity & Handling

-

IUPAC Name: N,N-dibenzylpyridine-3-carboxamide

-

Core Scaffold: Pyridine-3-carboxamide (Nicotinamide)[1]

-

Molecular Weight: ~302.37 g/mol

-

Solubility Profile: Unlike Nicotinamide (water-soluble), N,N-DBNAM is highly lipophilic due to the dibenzyl moiety.

-

Vehicle:DMSO (Dimethyl sulfoxide) is required.[2]

-

Stock Concentration: 10 mM - 50 mM in 100% DMSO.

-

Storage: -20°C, desiccated. Avoid freeze-thaw cycles >3 times.

-

Biological Context: The NAD+ Salvage Pathway

N,N-DBNAM interacts with enzymes governing NAD+ homeostasis. By mimicking Nicotinamide, it can competitively bind to the C-pocket of Sirtuins or inhibit NAMPT (Nicotinamide phosphoribosyltransferase).

Figure 1: Mechanism of Action. N,N-DBNAM acts as a structural mimic of Nicotinamide, potentially inhibiting Sirtuins by occupying the C-pocket or interfering with NAMPT in the salvage pathway.

Protocol A: SIRT1 Fluorometric Inhibition Assay

This assay quantifies the ability of N,N-DBNAM to inhibit SIRT1-mediated deacetylation of a p53-derived peptide.

Reagents & Buffer Composition

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

-

Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(ε-acetyl)-AMC).

-

Cofactor: NAD+ (Final concentration: 500 µM).

-

Developer: Trypsin or Lysyl endopeptidase (stops reaction and releases fluorophore).

Experimental Workflow

-

Compound Preparation:

-

Prepare a 10 mM stock of N,N-DBNAM in DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate an 8-point dose-response curve (e.g., 100 µM to 0.04 µM final).

-

Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

-

-

Enzyme Reaction Assembly (384-well Black Plate):

-

Step 1: Add 5 µL of diluted N,N-DBNAM (or DMSO control) to wells.

-

Step 2: Add 10 µL of SIRT1 enzyme solution (0.5 U/well in Assay Buffer).

-

Step 3: Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

Step 4: Initiate reaction by adding 10 µL of Substrate/NAD+ Mix.

-

-

Incubation:

-

Incubate at 37°C for 30–45 minutes.

-

-

Development & Read:

-

Add 25 µL of Developer Solution (Trypsin + Nicotinamide to stop SIRT activity).

-

Incubate 15 minutes at room temperature.

-

Read: Excitation 360 nm / Emission 460 nm.

-

Data Analysis

Calculate % Inhibition using the formula:

-

RFU_control: DMSO only (Max Activity).

-

RFU_blank: No Enzyme (Background).

Protocol B: Antimycobacterial Susceptibility (MABA)

Pyridine-3-carboxamide derivatives are structurally related to Pyrazinamide and Isoniazid . N,N-DBNAM should be screened against Mycobacterium tuberculosis (H37Rv) or the surrogate M. smegmatis using the Microplate Alamar Blue Assay (MABA).

Assay Conditions

-

Medium: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

-

Inoculum: Log-phase culture adjusted to OD₆₀₀ ~0.01.

-

Controls:

-

Positive Control: Isoniazid (MIC ~0.05 µg/mL).

-

Negative Control: 1% DMSO in media.

-

Workflow

-

Plating: Add 100 µL of sterile 7H9 media to all wells of a 96-well plate.

-

Compound Addition: Add N,N-DBNAM to column 2 and perform 2-fold serial dilutions across the plate (Columns 2–11).

-

Inoculation: Add 100 µL of bacterial suspension to all wells.

-

Incubation:

-

M. smegmatis: 24–48 hours at 37°C.

-

M. tuberculosis: 5–7 days at 37°C.

-

-

Development:

-

Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80.

-

Incubate for 24 hours.

-

Color Change: Blue (Resazurin, no growth)

Pink (Resorufin, growth). -

Read: Fluorescence Ex 530 nm / Em 590 nm.

-

Critical Troubleshooting & Optimization

| Parameter | Issue | Cause | Solution |

| Solubility | Precipitation in buffer | High Lipophilicity (LogP > 3.0) | Limit final concentration to 100 µM. Use 0.05% Tween-20 in assay buffer. |

| IC50 Potency | Low activity vs. NAM | Steric hindrance | The dibenzyl group is bulky. If IC50 > 50 µM, the compound may not fit the C-pocket. |

| Interference | High background fluorescence | Compound autofluorescence | Run a "Compound Only" control (No Enzyme, No Substrate) to subtract baseline. |

Visualizing the Assay Workflow

Figure 2: Step-by-step workflow for the Fluorometric Sirtuin Inhibition Assay.

References

-

Avalos, J. L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell, 17(6), 855-868.

-

Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362-366.

-

Sauve, A. A., et al. (2006). "The biochemistry of sirtuins." Annual Review of Biochemistry, 75, 435-465.

-

Gallazzi, F., et al. (2012). "Synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(5), 1864-1868.

Sources

Application Note: Optimization of Solvent Systems for the Isolation of N,N-Dibenzylpyridine-3-carboxamide

Executive Summary

The isolation of N,N-dibenzylpyridine-3-carboxamide presents a classic chemoselectivity challenge: separating a weakly basic pyridine core from a strongly basic secondary amine impurity (dibenzylamine) and an amphoteric acid byproduct (nicotinic acid).[1] Traditional protocols often default to Dichloromethane (DCM), ignoring modern green chemistry mandates and potential selectivity issues.

This guide provides an optimized extraction protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, sustainable alternative to chlorinated solvents.[1][2] By leveraging the specific pKa differentials between the product (pKa ~3.4) and the amine impurity (pKa ~9.7), we define a "pH-Swing" strategy that ensures high purity (>98%) and yield without chromatographic purification.

Physicochemical Analysis & Solvent Selection

The Challenge: Solubility vs. Selectivity

The target molecule contains a lipophilic "tail" (two benzyl groups) and a polar, ionizable "head" (pyridine ring).

-

Lipophilicity: The dibenzyl moiety significantly increases LogP (estimated ~3.8–4.2), rendering the molecule highly soluble in non-polar solvents but poorly soluble in water.

-

Basicity: The electron-withdrawing carboxamide group lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). The estimated pKa of the target is 3.3–3.5 .

Solvent Selection Matrix

We evaluated solvents based on the CHEM21 Solvent Selection Guide and specific performance metrics for amide extraction.

| Solvent | Solubility (Target) | Density (g/mL) | Green Score (CHEM21) | Recommendation | Technical Notes |

| 2-MeTHF | Excellent | 0.86 | Recommended | Primary Choice | Clean phase splits; derived from renewable sources; stable to base; forms azeotrope with water for easy drying.[1][2] |

| DCM | Excellent | 1.33 | Hazardous | Avoid | Toxic; environmental hazard; bottom layer extraction complicates automation; prone to emulsions.[1] |

| EtOAc | Good | 0.90 | Recommended | Alternative | Good general solvent, but can co-extract polar impurities; hydrolytically unstable at high pH.[1] |

| MTBE | Moderate | 0.74 | Problematic | Secondary | Lower solubility for polar amides; potential peroxide formation; good for crystallizing out impurities.[1] |

Expert Insight: 2-MeTHF is selected as the primary solvent.[1] Unlike EtOAc, it resists hydrolysis during basic washes. Unlike DCM, it is lighter than water (upper phase), facilitating gravity separation in standard reactors, and has a higher boiling point (80°C), allowing for effective azeotropic drying (removing water) during concentration.

Mechanistic Strategy: The "pH Window"

The success of this extraction relies on exploiting the pKa difference between the target and the impurities.

-

Impurity A (Dibenzylamine): Secondary amine, Strong Base (pKa ~9.7).

-

Impurity B (Nicotinic Acid): Amphoteric (pKa1 ~2.0, pKa2 ~4.8).

-

Target (N,N-Dibenzylpyridine-3-carboxamide): Weak Base (pKa ~3.4).[1]

The Separation Logic

-

At pH > 10: Both the Target and Dibenzylamine are neutral (organic soluble). Nicotinic acid is deprotonated (water soluble).[1] -> Removes Acid.

-

At pH < 2: Both Target and Dibenzylamine are protonated (water soluble).[1] -> No separation.

-

At pH 5.5 (The Sweet Spot):

Visualization of Species Distribution

The following diagram illustrates the critical pH window for separation.

Caption: Species distribution at pH 5.5. The target remains neutral (organic), while the amine impurity ionizes (aqueous).

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6]

-

Reaction Mixture: Crude N,N-dibenzylpyridine-3-carboxamide.[1]

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (stabilized with BHT).[1]

-

Buffer A (Acidic Wash): 0.5 M Citrate Buffer (pH 5.5).[1] Preparation: Mix 0.5M Citric acid and 0.5M Sodium Citrate until pH 5.5 is reached.

-

Buffer B (Basic Wash): 5% w/v Sodium Bicarbonate (

) or 1 M NaOH.[1] -

Drying Agent: Anhydrous Sodium Sulfate (

).[1][3]

Step-by-Step Methodology

Step 1: Solubilization

-

If the reaction was performed in a different solvent (e.g., DMF), evaporate to a concentrated oil.

-

Dissolve the crude residue in 2-MeTHF (10 volumes relative to theoretical yield).

-

Note: If the reaction was done in DCM, perform a solvent swap to 2-MeTHF to utilize this protocol efficiently.

-

Step 2: Removal of Unreacted Amine (The Critical Step)

-

Add Buffer A (Citrate pH 5.5) (5 volumes) to the organic layer.

-

Agitate vigorously for 10 minutes.

-

Allow phases to separate.[1]

-

Observation: 2-MeTHF will be the Upper Layer .[1]

-

-

Drain the lower aqueous layer (contains Dibenzylamine salts).

-

Validation Check: Check pH of the aqueous discharge. It should remain < 6.[1]0. If pH > 6.0, repeat the wash.

Step 3: Removal of Unreacted Acid

-

Add Buffer B (5%

) (5 volumes) to the organic layer. -

Agitate for 5 minutes.

-

Allow phases to separate.[1] Drain the lower aqueous layer.

Step 4: Drying and Isolation[3]

-

Wash the organic layer once with Brine (saturated NaCl) to remove entrained water.

-

Dry the organic phase over anhydrous

for 15 minutes. -

Filter off the solids.[5]

-

Concentrate the filtrate under reduced pressure (Rotavap bath: 45°C).

-

Azeotropic Drying: 2-MeTHF forms an azeotrope with water (Boiling Point 71°C).[1] This step effectively removes residual moisture, which is critical if the product is to be crystallized.

-

Process Workflow Diagram

Caption: Optimized extraction workflow using 2-MeTHF and controlled pH washes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Similar densities of phases or presence of surfactants.[1] | Add solid NaCl to the aqueous phase to increase density difference. 2-MeTHF usually separates cleanly, but high concentrations of amide can act as surfactants.[1] |

| Low Yield | Product protonation during Acid Wash.[1] | Ensure Buffer A is pH 5.5 , not lower. If using 1M HCl (pH ~0), the pyridine ring will protonate and substantial product will be lost to the aqueous phase. |

| Impurity Persistence | Buffer capacity exceeded. | Check the pH of the aqueous waste streams. If the Acid Wash output is basic (pH > 7), the amine impurity overwhelmed the buffer. Increase buffer volume or concentration. |

References

-

Byrne, F. P., et al. (2016).[6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

-

Pfizer Inc. "Green Solvent Selection Guide."[1] American Chemical Society Green Chemistry Institute.[1][7]

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][8][9] ChemSusChem.[1] [1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for pKa and solvent properties).

-

PubChem. "Nicotinamide and Pyridine pKa Data."[1] National Library of Medicine.

Sources

- 1. N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide | C18H15N3O | CID 86814828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempoint.com [chempoint.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

Application Note: Advanced Crystallization Techniques for N,N-Dibenzylpyridine-3-carboxamide Purification

Executive Summary

This application note details the purification of N,N-dibenzylpyridine-3-carboxamide (N,N-dibenzylnicotinamide) via solution crystallization. While simple nicotinamides (e.g., N,N-diethylnicotinamide/Nikethamide) are often liquids at room temperature, the increased molecular weight and π-stacking capability of the dibenzyl moieties typically render this derivative a solid, making crystallization the preferred purification method over high-vacuum distillation.

This guide addresses the specific challenges of tertiary amide purification, including "oiling out" (liquid-liquid phase separation) and the removal of tenacious amine impurities (dibenzylamine).

Chemical Context & Pre-Crystallization Requirements[1][2]

Successful crystallization relies heavily on the purity of the crude feed. For tertiary amides synthesized via Schotten-Baumann or coupling reagent pathways, two specific impurities inhibit crystal growth:

-

Unreacted Amine (Dibenzylamine): Acts as a hydrogen-bond acceptor, disrupting the crystal lattice.

-

Nicotinic Acid: Can co-precipitate if the pH is not managed.

Critical Pre-Treatment: The "3-Step Wash"

Before attempting crystallization, the crude reaction mixture must undergo a specific liquid-liquid extraction protocol. Crystallization will likely fail or yield oil if this step is skipped.

Protocol:

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acid Wash (Target: Amine Removal): Wash organic phase with 1M HCl (2x). Rationale: Protonates residual dibenzylamine, forcing it into the aqueous layer.

-

Base Wash (Target: Acid Removal): Wash organic phase with Saturated NaHCO₃ (2x). Rationale: Ionizes unreacted nicotinic acid/coupling byproducts.

-

Brine/Dry: Wash with brine, dry over MgSO₄, and concentrate.

Solubility Profiling & Solvent Selection[2][3]

The N,N-dibenzyl moiety adds significant lipophilicity compared to the diethyl analog. Based on structural analogs (e.g., N-benzylnicotinamide, MP ~80°C), the target molecule exhibits the following solubility behaviors:

| Solvent Type | Specific Solvent | Solubility @ 25°C | Solubility @ Boiling | Suitability |

| Protics | Methanol / Ethanol | High | Very High | Good (Cooling crystallization) |

| Esters | Ethyl Acetate (EtOAc) | Moderate | High | Excellent (Primary solvent) |

| Chlorinated | DCM / Chloroform | Very High | Very High | Poor (Too soluble; use only for transport) |

| Hydrocarbons | Heptane / Hexane | Low | Low-Moderate | Excellent (Anti-solvent) |

| Ethers | MTBE / Diethyl Ether | Moderate | Moderate | Good (Alternative Anti-solvent) |

Experimental Protocols

Protocol A: Binary Solvent Crystallization (EtOAc / Heptane)

Recommended for high-purity requirements and removal of non-polar colored impurities.

Mechanism: This method utilizes the steep solubility curve created by adding a non-polar anti-solvent (Heptane) to a moderately polar solution (EtOAc).

Step-by-Step:

-

Dissolution: Transfer 10.0 g of pre-treated crude solid into a round-bottom flask.

-

Primary Solvent Addition: Add EtOAc (approx. 2-3 mL per gram of solid). Heat to reflux (77°C) with stirring until fully dissolved.

-

Note: If the solution is dark, add activated carbon (5 wt%), reflux for 10 min, and filter hot through Celite.

-

-

Cloud Point Determination: While maintaining reflux, dropwise add Heptane until a persistent cloudiness (turbidity) is observed.

-

Back-Solvation: Add just enough hot EtOAc dropwise to clear the solution again.

-

Controlled Cooling: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly (approx. 20°C/hour).

-

Critical: Do not use an ice bath immediately; rapid cooling promotes oiling out.

-

-

Final Crystallization: Once at RT, transfer to 0-4°C (fridge) for 4-12 hours.

-

Isolation: Filter the white crystalline needles. Wash with cold 1:3 EtOAc:Heptane mixture.

Protocol B: Cooling Crystallization (Isopropanol)

Recommended for scale-up due to solvent simplicity.

Mechanism: Exploits the temperature-dependent solubility in secondary alcohols.

Step-by-Step:

-

Slurry Generation: Suspend crude solid in Isopropanol (IPA) at RT (approx. 5 mL/g).

-

Reflux: Heat to reflux (82°C). If solids remain, add more IPA in 1 mL increments until dissolved.

-

Seeding (Optional but Recommended): Cool to ~50°C. If available, add a seed crystal (0.1 wt%). If not, scratch the inner glass wall with a glass rod to induce nucleation.

-

Cooling: Cool to RT, then to -10°C.

-

Filtration: Collect solids and wash with cold IPA.

Troubleshooting: The "Oiling Out" Phenomenon

Tertiary amides are prone to Liquid-Liquid Phase Separation (LLPS), appearing as oil droplets rather than crystals.

Workflow for Recovery:

-

Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

-

Increase Solvent Volume: Add 10-20% more of the good solvent (e.g., EtOAc).

-

Reduce Cooling Rate: Wrap the flask in cotton or place it in a warm water bath that cools naturally overnight.

-

High-Shear Agitation: Vigorous stirring during the cooling phase can sometimes force the oil droplets to crystallize.

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying N,N-dibenzylpyridine-3-carboxamide, ensuring the removal of specific synthesis byproducts before crystallization.

Figure 1: Purification logic flow for N,N-dibenzylpyridine-3-carboxamide, highlighting critical impurity removal steps.

References

-

Moore, J. M., et al. (2017).[1] "N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH." Acta Crystallographica Section C. (Provides structural benchmarks for benzyl-nicotinamides). Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Department of Chemistry. Retrieved from [Link]

-

KU Leuven. (2023). How to crystallize your sample: Vapor diffusion and Mixed Evaporation techniques. X-ray Core Facilities. Retrieved from [Link]

Sources

Application Note: In Vivo Dosing Protocols for N,N-Dibenzylpyridine-3-carboxamide

This Application Note is designed for researchers investigating the pharmacological effects of N,N-dibenzylpyridine-3-carboxamide (also referred to as N,N-dibenzylnicotinamide ).

Given the specific chemical structure—a lipophilic derivative of nicotinamide (Vitamin B3)—this compound is primarily investigated for its role in modulating NAD+ metabolism , specifically as an inhibitor of Nicotinamide N-methyltransferase (NNMT) or as a mitochondrial modulator . The addition of two benzyl groups significantly increases lipophilicity compared to the parent compound, necessitating specific formulation strategies for in vivo administration.

Scientific Rationale & Mechanism

Pharmacological Profile

N,N-dibenzylpyridine-3-carboxamide is a structural analog of Nicotinamide (NAM). Its bulky hydrophobic benzyl groups at the amide nitrogen block the active site of Nicotinamide N-methyltransferase (NNMT) , an enzyme that methylates NAM to 1-methylnicotinamide (1-MNA).

-

Target: NNMT (Inhibition prevents NAM clearance, elevating cellular NAD+ levels).

-

Physicochemical Properties: High LogP (predicted > 3.5), low aqueous solubility, high membrane permeability.

-

Mechanism of Action: By inhibiting NNMT, the compound preserves the Nicotinamide pool for the NAD+ salvage pathway, potentially enhancing mitochondrial function and sirtuin (SIRT1) activity.

Why This Protocol?

Standard aqueous vehicles (PBS/Saline) will result in precipitation and poor bioavailability for this compound. This protocol utilizes a co-solvent system (DMSO/PEG/Tween) to ensure stable solubilization and reproducible pharmacokinetics (PK).

Formulation & Preparation

Objective: Prepare a stable solution for Intraperitoneal (IP) or Oral Gavage (PO) administration. Standard Concentration: 5 mg/mL (allows dosing 50 mg/kg at 10 mL/kg volume).

Vehicle Selection Matrix

| Route | Recommended Vehicle Composition | Stability | Notes |

| IP (Intraperitoneal) | 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline | 24 Hours | Best for initial PK/efficacy studies. |

| PO (Oral Gavage) | Corn Oil (100%) or 0.5% Methylcellulose + 0.1% Tween 80 | > 48 Hours | Requires sonication; Corn oil preferred for high lipophilicity. |

| IV (Intravenous) | 10% DMSO + 30% PEG400 + 60% Water | < 4 Hours | Strictly filter (0.22 µm) before use. |

Step-by-Step Preparation (IP Vehicle)

Target Volume: 10 mL | Target Conc: 5 mg/mL (Total 50 mg drug)

-

Weighing: Accurately weigh 50 mg of N,N-dibenzylpyridine-3-carboxamide powder.

-

Primary Solubilization: Add 1.0 mL of DMSO (10% v/v). Vortex vigorously until completely dissolved (clear solution).

-

Critical Step: If not dissolved, warm to 37°C in a water bath. Do not proceed until clear.

-

-

Co-Solvent Addition: Add 4.0 mL of PEG400 (40% v/v). Vortex to mix. The solution will become viscous.

-

Surfactant Addition: Add 0.5 mL of Tween 80 (5% v/v). Mix gently to avoid foaming.

-

Aqueous Phase: Slowly add 4.5 mL of sterile Saline (0.9% NaCl) dropwise while vortexing.

-

Observation: The solution may turn slightly milky (Tyndall effect) but should not have visible particulates. If precipitation occurs, increase PEG400 to 50% and reduce Saline.

-

-

Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile vial.

Dosing Protocols

Dose Finding Study (Tolerability)

Purpose: Establish the Maximum Tolerated Dose (MTD).

-

Animal Model: C57BL/6 Mice (Male/Female, 8-10 weeks).

-

Group Size: n=3 per dose.

-

Doses: 10, 30, 100 mg/kg (Single Dose, IP).

-

Monitoring: Observe for 24 hours. Check for lethargy, piloerection, or weight loss >10%.

Efficacy Study (Metabolic/Oncology)

Purpose: Assess therapeutic effect (e.g., weight loss, tumor inhibition).

-

Route: Intraperitoneal (IP) or Oral Gavage (PO).

-

Frequency: Daily (QD) for 14–28 days.

-

Recommended Dose: 30 mg/kg (Low) and 60 mg/kg (High).

-

Control: Vehicle-only group (matched volume).

Workflow Diagram:

Caption: Experimental workflow for evaluating N,N-dibenzylpyridine-3-carboxamide pharmacokinetics and efficacy.

Safety & Monitoring

Since this compound modulates NAD+ metabolism, hepatic safety is the primary concern.

-

Body Weight: Measure daily. A loss of >15% requires immediate euthanasia.

-

Liver Enzymes: At study termination, analyze serum ALT/AST . High doses of nicotinamide analogs can induce hepatotoxicity via methyl-group depletion.

-

Methyl Donor Supplementation: If long-term dosing (>4 weeks) is planned, consider supplementing the diet with Betaine or Choline to prevent methyl pool depletion caused by renal excretion of methylated metabolites.

Expected Results & Data Interpretation

| Readout | Expected Outcome (If Effective) | Mechanism |

| Plasma 1-MNA | Decrease | Inhibition of NNMT enzymatic activity. |

| Tissue NAD+ | Increase | Preservation of Nicotinamide for salvage pathway. |

| Body Weight | Decrease (in obese models) | Enhanced energy expenditure (SIRT1 activation). |

| Tumor Volume | Inhibition | Disruption of metabolic salvage in cancer cells. |

References

-

Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 141-152.

- Grounding: Establishes the dosing range (10-50 mg/kg) and vehicle (PEG/DMSO) for lipophilic NNMT inhibitors.

-

Ulanovskaya, O. A., et al. (2013). "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology, 9(5), 300-306.

- Grounding: Validates the mechanism of NNMT inhibition in oncology models.

-

MedChemExpress (MCE). "Animal Dosing Guidelines: Solvent Selection."

- Grounding: Provides the standard safety limits for DMSO and PEG400 in rodent models.

-

PubChem Compound Summary. "N,N-Dibenzylpyridine-3-carboxamide."

- Grounding: Verification of chemical structure and lipophilicity.

microwave-assisted synthesis of N,N-dibenzylnicotinamide

Part 1: Executive Summary & Rationale

Objective: To provide a robust, scalable, and reproducible protocol for the synthesis of N,N-dibenzylnicotinamide , a pharmacologically relevant scaffold, utilizing Microwave-Assisted Organic Synthesis (MAOS).

Scientific Context: Nicotinamide derivatives are "privileged structures" in medicinal chemistry, exhibiting broad biological activities ranging from sEH inhibition (anti-inflammatory) to antimicrobial properties. Conventional thermal amidation of nicotinic acid with bulky secondary amines (like dibenzylamine) is often plagued by slow kinetics, high activation energies, and the formation of intractable tars due to prolonged heating.

The Microwave Advantage: This protocol leverages dielectric heating , specifically targeting the polar amide transition state. By coupling the electromagnetic field directly to the reaction matrix, we achieve:

-

Selective Heating: The polar transition state absorbs microwave energy more efficiently than the non-polar bulk solvent, lowering the activation energy barrier (

). -

Kinetic Acceleration: Reaction times are reduced from 12–24 hours (thermal reflux) to 10–30 minutes.

-

Green Chemistry: Utilization of Propylphosphonic Anhydride (T3P®) or Boric Acid allows for reduced solvent waste and simplified workup.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis involves the acylation of dibenzylamine by nicotinic acid. We present two pathways:

-

Pathway A (Activated): Activation of the carboxylic acid using T3P (Propylphosphonic anhydride). T3P acts as a dehydrating agent, forming a reactive mixed anhydride intermediate that is highly susceptible to nucleophilic attack by the sterically hindered secondary amine.

-

Pathway B (Direct/Green): Boric acid-catalyzed direct amidation. Under MW irradiation, boric acid forms a transient "acyloxyboron" species, activating the carbonyl carbon without generating stoichiometric waste.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical role of Microwave (MW) energy in stabilizing the polar transition state during amidation.

Part 3: Experimental Protocols

Protocol A: T3P-Mediated Synthesis (High Yield / High Purity)

Recommended for drug discovery applications where purity is paramount.

Reagents:

-

Nicotinic Acid (1.0 equiv)

-

Dibenzylamine (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Nicotinic Acid (123 mg, 1.0 mmol) in 3 mL of EtOAc.

-

Base Addition: Add Triethylamine (418 µL, 3.0 mmol). The mixture may become homogeneous.

-

Activation: Add T3P solution (1.5 mmol) dropwise. Stir at room temperature for 2 minutes to allow the mixed anhydride to form.

-

Amine Addition: Add Dibenzylamine (211 µL, 1.1 mmol). Cap the vial with a Teflon-lined septum.

-

Microwave Irradiation:

-

Mode: Dynamic (Temperature Control)

-

Temperature: 100 °C

-

Hold Time: 15 minutes

-

Stirring: High (magnetic stir bar)

-

Power: Max 150W (System will modulate to maintain 100 °C).

-

-

Workup:

-

Dilute reaction mixture with 10 mL EtOAc.

-

Wash sequentially with: Water (1x), Sat. NaHCO₃ (2x), and Brine (1x).

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Boric Acid Catalyzed (Green / Solvent-Free)

Recommended for scale-up and environmentally sensitive workflows.

Reagents:

-

Nicotinic Acid (1.0 equiv)

-

Dibenzylamine (1.2 equiv)

-

Boric Acid (10 mol%)

-

Solvent: None (Neat) or minimal Toluene if mixing is difficult.

Step-by-Step Workflow:

-

Loading: Grind Nicotinic Acid and Boric Acid in a mortar to a fine powder. Transfer to a 10 mL MW vial.

-

Amine Addition: Add Dibenzylamine (liquid) directly to the powder. Vortex to create a slurry/paste.

-

Microwave Irradiation:

-

Mode: Dynamic

-

Temperature: 130 °C

-

Hold Time: 20 minutes

-

Power: Max 200W.

-

-

Workup:

Part 4: Data Analysis & Process Control

Quantitative Comparison of Methods

| Parameter | Thermal Reflux (Toluene) | MW Protocol A (T3P) | MW Protocol B (Boric Acid) |

| Reaction Time | 18 Hours | 15 Minutes | 20 Minutes |

| Temperature | 110 °C | 100 °C | 130 °C |

| Yield (Isolated) | 65% | 92% | 78% |

| Atom Economy | Low (requires excess reagents) | Moderate | High |

| Purification | Difficult (Tar removal) | Simple (Extraction) | Simple (Precipitation) |

Characterization (Expected Data)

-

1H NMR (400 MHz, CDCl₃):

-

δ 8.70 (s, 1H, Pyr-H2), 8.65 (d, 1H, Pyr-H6), 7.75 (d, 1H, Pyr-H4), 7.30-7.40 (m, 11H, Pyr-H5 + Ar-H), 4.70 (br s, 2H, N-CH₂), 4.40 (br s, 2H, N-CH₂). Note: Broadening of benzyl protons is common due to restricted rotation around the amide bond.

-

-

LC-MS: [M+H]+ calculated for C₂₀H₁₈N₂O: 303.14; Found: 303.2.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of acid. | Ensure T3P is added before the amine in Protocol A. Check TEA quality (must be dry). |

| Vial Over-pressurization | Solvent vapor pressure too high. | Switch solvent from MeCN to Toluene or EtOAc. Ensure headspace ratio is >50%. |

| Byproduct Formation | Thermal degradation of amine. | Reduce MW temperature to 80 °C and extend time to 25 mins. |

Part 5: Workflow Visualization

Figure 2: Operational workflow for Protocol A (T3P-mediated synthesis).

References

-

Dodecamethoxyneopentasilane-catalyzed amidation reactions. Source: MDPI. Context: Discusses direct amidation of carboxylic acids under microwave irradiation using silica gel supports, validating the "Green" approach. URL:[Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Source: NIH / PubMed Central. Context: Provides the foundational parameters for solvent-free direct amidation using catalysts, which informed Protocol B. URL:[Link]

-

Facile One-Pot Synthesis of Nicotinamide Analogs. Source: Asian Journal of Chemistry. Context: Validates the specific reactivity of nicotinic acid under microwave conditions and the biological relevance of the resulting amides. URL:[Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel. Source: Royal Society of Chemistry (Green Chemistry). Context: Supports the mechanism of heterogeneous catalysis in MW amidation. URL:[Link]

-

N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor. Source:[3] NIH / PubMed Central. Context: Establishes the biological significance of N-benzyl amide pharmacophores, justifying the synthesis of the dibenzyl analog. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of N,N-dibenzylpyridine-3-carboxamide

Case ID: SOL-DBP3C-001 Status: Open Subject: Solubility Optimization in Aqueous Buffers (pH 7.4) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Chemical Profile

User Issue: You are experiencing precipitation or poor dissolution of N,N-dibenzylpyridine-3-carboxamide when attempting to prepare aqueous solutions at physiological pH (7.4), likely for biological assays.

Root Cause Analysis: This molecule presents a classic "Lipophilic Weak Base" challenge.

-

The Hydrophobic Anchor: The two benzyl groups attached to the amide nitrogen create a high logP environment (estimated LogP > 3.5), driving the molecule to aggregate in water to minimize entropic penalty.

-

The Ionization Trap: The pyridine nitrogen has a pKa of approximately 3.3–3.4 .

-

At pH 2.0: The nitrogen is protonated (

), making the molecule cationic and soluble. -

At pH 7.4: The molecule is >99.9% uncharged (neutral). Without the charge, the hydrophobic benzyl groups dominate, causing immediate precipitation.

-

The Solution Strategy: Since we cannot alter the assay pH (usually fixed at 7.4), we must use Cosolvents , Complexation , or Surfactants to shield the hydrophobic regions.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best solubilization strategy for your specific assay constraints.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and biological tolerance.

Technical Modules & Protocols

Module A: The "Kinetic" Cosolvent Spike (DMSO/Ethanol)

Best For: Low concentrations (< 10 µM) in short-term assays. Mechanism: Reduces the dielectric constant of the solvent mixture.

The Trap: Simply adding buffer to a DMSO stock often causes "crash precipitation" because the local water concentration spikes too high, too fast.

Correct Protocol:

-

Prepare Stock: Dissolve N,N-dibenzylpyridine-3-carboxamide in 100% DMSO to 1000x your final target concentration (e.g., 10 mM stock for 10 µM final).

-

Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into pure Ethanol. This reduces the viscosity and allows faster mixing.

-

The "Vortex Injection" Technique:

-

Have your aqueous buffer (pH 7.4) spinning rapidly on a vortex mixer.

-

Inject the DMSO/Ethanol stock directly into the center of the vortex (submerged tip).

-

Why? This ensures immediate dispersion, preventing local regions of supersaturation where nuclei can form.

-

-

Equilibration: Sonicate for 5 minutes.

Maximum Recommended Solvent Limits:

| Solvent | Cell Assay Limit | Enzyme Assay Limit | Toxicity Mechanism |

|---|---|---|---|

| DMSO | 0.1% - 0.5% | < 5% | Membrane permeabilization; Enzyme denaturation |

| Ethanol | 0.1% - 1.0% | < 5% | Signal transduction interference |

Module B: Cyclodextrin Complexation (The "Gold Standard")

Best For: High concentrations (> 10 µM), in vivo studies, or solvent-sensitive cells. Mechanism: Host-Guest complexation. The hydrophobic benzyl rings of your molecule fit perfectly into the toroid cavity of Beta-Cyclodextrins .

Recommended Reagent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid Alpha-CD (cavity too small) and Gamma-CD (cavity too loose).

Protocol:

-

Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in water (NOT buffer yet).

-

Drug Addition: Add N,N-dibenzylpyridine-3-carboxamide powder in excess to the CD solution.

-

Acidification (The Trick):

-

Drop the pH to ~3.0 using 1N HCl.

-

Why? This protonates the pyridine nitrogen, instantly dissolving the compound and allowing it to enter the CD cavity kinetically.

-

-

Neutralization: Slowly adjust pH back to 7.4 using NaOH.

-

Outcome: As the pH rises, the molecule deprotonates but remains trapped (solubilized) inside the cyclodextrin cavity rather than precipitating.

-

-

Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed material.

Figure 2: The "pH-Shift" method for efficient cyclodextrin loading.

Troubleshooting & FAQs

Q1: I see a fine white precipitate after 2 hours. What happened? A: You likely exceeded the Thermodynamic Solubility . The "kinetic" solubility (what you see immediately after mixing) is often higher than the stable solubility. Over time, the system seeks equilibrium, and crystals grow.

-

Fix: Switch to Module B (Cyclodextrins). Cosolvents rarely maintain supersaturation for long periods.

Q2: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caveats. Tween 80 (Polysorbate 80) forms micelles that sequester the drug.

-

Protocol: Dissolve drug in 100% Tween 80 first (make a slurry), then slowly add water.

-

Warning: Tween 80 is known to inhibit P-glycoprotein (P-gp) and can cause oxidative stress in some cell lines, potentially confounding biological data.

Q3: Why not just make the HCl salt of the compound? A: You can, but it may not help at pH 7.4. Even if you start with N,N-dibenzylpyridine-3-carboxamide hydrochloride, once you dilute it into a pH 7.4 buffer, the buffering capacity will strip the proton from the pyridine ring. The molecule reverts to its neutral free-base form and will precipitate if the concentration exceeds its intrinsic water solubility. Salt forms only help dissolution rate, not equilibrium solubility at neutral pH.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

- Relevance: Establishes β-CD as the optimal cavity size for benzyl/arom

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

- Relevance: Definitive guide on the "Kinetic Solubility" vs "Thermodynamic Solubility" trap in bioassays.

-

PubChem. (n.d.).[1] N,N-diethylpyridine-3-carboxamide (Nikethamide - Structural Analog). Link

-

Relevance: Structural analog data confirming the weak basicity (pKa ~3.4) of the pyridine-3-carboxamide core.[1]

-

Sources

overcoming purification challenges for N,N-dibenzylpyridine-3-carboxamide

Welcome to the technical support center for N,N-dibenzylpyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile molecule. As a tertiary amide bearing a pyridine ring, N,N-dibenzylpyridine-3-carboxamide presents a unique set of purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common problems encountered during the purification of N,N-dibenzylpyridine-3-carboxamide in a direct question-and-answer format.

Question 1: My initial work-up failed to remove key impurities. My TLC plate shows multiple spots after a standard aqueous extraction. What should I do?

Answer: This is a frequent issue arising from the nature of the starting materials and potential side products. The primary culprits are typically unreacted nicotinic acid, excess dibenzylamine, and byproducts from coupling agents.

-

Causality: A simple aqueous wash is often insufficient because the starting materials have some solubility in common organic solvents. Furthermore, the basicity of the pyridine nitrogen in your product and the basicity of the starting dibenzylamine can lead to complex partitioning between aqueous and organic layers, especially if the pH is not carefully controlled. The most common synthetic routes involve activating a carboxylic acid, which can leave behind reactive intermediates or byproducts.[1][2]

-

Recommended Solution: Multi-Step Acid-Base Extraction. A rigorous acid-base extraction is the most effective strategy to remove ionic impurities before attempting chromatography or recrystallization.[3][4]

Protocol 1: Rigorous Acid-Base Extraction Workflow

-

Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acid Wash (Removes Dibenzylamine): Wash the organic layer 2-3 times with a 1M solution of hydrochloric acid (HCl). The excess dibenzylamine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

-

Base Wash (Removes Nicotinic Acid): Next, wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any unreacted nicotinic acid, forming a water-soluble sodium carboxylate salt. Caution: Perform this step carefully, venting the separatory funnel frequently to release CO₂ gas that evolves.[4]

-

Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a much cleaner crude product, simplifying subsequent purification steps. Always check a TLC of your organic layer before and after the extraction to confirm the removal of impurities.[5]

-

Question 2: I'm struggling with column chromatography. My product is tailing badly on the silica gel, and I can't get good separation from a close-running impurity.

Answer: Tailing is a classic problem for pyridine-containing compounds on silica gel. The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing poor peak shape and resolution.[6]

-

Causality: This acid-base interaction slows the elution of the compound in a non-uniform way, leading to a "tail" instead of a sharp, symmetrical peak. A close-running impurity that does not have this interaction will elute more cleanly, making separation difficult.

-

Recommended Solutions:

-

Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic silanol groups.

-

Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., hexanes/ethyl acetate). This competitively binds to the acidic sites on the silica, allowing your product to elute more symmetrically.

-

-

Solvent System Optimization: If separation is still poor, a systematic approach to finding the right mobile phase is necessary. Automated flash chromatography systems are ideal for this.[7]

-

Start with a non-polar system like 9:1 Hexanes:Ethyl Acetate and gradually increase the polarity.

-

If impurities are very polar, consider a more polar system like Dichloromethane:Methanol. A gradient elution is often more effective than an isocratic one.

-

-

Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase.

-

Alumina (Basic or Neutral): Basic alumina can be an excellent choice as it eliminates the acidic sites causing the tailing.[8]

-

Reversed-Phase (C18): If the product and impurities have different hydrophobicities, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation.

-

Table 1: Suggested Starting Conditions for Column Chromatography

-

| Impurity Nature | Stationary Phase | Recommended Mobile Phase System | Modifier |

| Less Polar Impurity | Silica Gel | Hexanes/Ethyl Acetate (Gradient) | 1% Triethylamine |

| More Polar Impurity | Silica Gel | Dichloromethane/Methanol (Gradient) | 0.5% Triethylamine |

| General (Persistent Tailing) | Basic Alumina | Hexanes/Ethyl Acetate (Gradient) | None needed |

| Hydrophobic Impurities | C18 Silica | Water/Acetonitrile (Gradient) | 0.1% TFA (if needed) |

Question 3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.[9] The result is a liquid phase separation instead of solid crystal formation.

-

Causality: This is often caused by cooling the solution too quickly, using a solvent in which the compound is excessively soluble, or the presence of impurities.

-

Recommended Solutions:

-

Slower Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on the benchtop, insulated with a towel. Once at room temperature, move it to a refrigerator, and finally to a freezer. Rapid cooling encourages precipitation over crystallization.

-

Add More Solvent: You may have used too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[9]

-

Use a Binary Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[10]

-

Good Pairs: Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes.

-

-

Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.[10]

-

Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9][10]

-

Purification Strategy Workflow